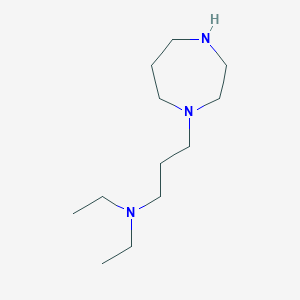

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine

CAS No.: 1365969-66-9

Cat. No.: VC11689727

Molecular Formula: C12H27N3

Molecular Weight: 213.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1365969-66-9 |

|---|---|

| Molecular Formula | C12H27N3 |

| Molecular Weight | 213.36 g/mol |

| IUPAC Name | 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine |

| Standard InChI | InChI=1S/C12H27N3/c1-3-14(4-2)10-6-11-15-9-5-7-13-8-12-15/h13H,3-12H2,1-2H3 |

| Standard InChI Key | MBSRQZOEVHOQHO-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCCN1CCCNCC1 |

| Canonical SMILES | CCN(CC)CCCN1CCCNCC1 |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s structure comprises a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms at positions 1 and 4) connected via a three-carbon propyl chain to a diethylamine group. The IUPAC name, 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine, reflects this arrangement. Key features include:

-

Molecular formula:

-

Molecular weight: 211.35 g/mol

-

Functional groups: Tertiary amine (diethylamino group) and secondary amines (diazepane ring).

The diazepane ring introduces conformational flexibility, while the diethylamino group enhances lipophilicity, influencing solubility and reactivity .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine likely involves alkylation or reductive amination steps, analogous to methods used for related diazepane derivatives .

Reductive Amination

A plausible route involves:

-

Condensation: Reacting 1,4-diazepane with 3-chloro-N,N-diethylpropan-1-amine in the presence of a base to form an imine intermediate.

-

Reduction: Using sodium borohydride () or cyanoborohydride () to reduce the imine to the corresponding amine .

This method mirrors the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA compounds, where reductive amination successfully introduced multiple alkyl groups to the diazepane core .

Direct Alkylation

Alternative approaches may employ nucleophilic substitution:

-

Reacting 1,4-diazepane with 3-bromo-N,N-diethylpropan-1-amine under basic conditions (e.g., ).

-

Purification via column chromatography or recrystallization .

Reaction Mechanism Insights

Quantum chemical calculations on similar systems suggest that alkylation proceeds via an mechanism, where the diazepane’s secondary amine acts as a nucleophile attacking the electrophilic carbon in the haloalkane . Steric hindrance from the diethyl groups may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

Physicochemical Properties

Predicted Physical Properties

While experimental data for 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine are scarce, analogs provide reasonable estimates:

The compound is likely a viscous liquid at room temperature, sensitive to oxidation due to its amine groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume